molecular formula C20H11Cl2N3O4 B6129633 N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide

Cat. No.: B6129633
M. Wt: 428.2 g/mol
InChI Key: DJIUJKSPDPUGBJ-UHFFFAOYSA-N
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Description

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, dichlorophenyl group, and a nitrobenzamide moiety

Properties

IUPAC Name

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2N3O4/c21-14-6-3-5-13(18(14)22)20-24-15-10-11(8-9-17(15)29-20)23-19(26)12-4-1-2-7-16(12)25(27)28/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIUJKSPDPUGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Dichlorophenyl Group: This step involves the chlorination of the phenyl ring, which can be carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Nitrobenzamide Moiety: The final step involves the nitration of the benzamide, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism by which N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoxazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-aminobenzamide
  • **N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-hydroxybenzamide

Uniqueness

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide is unique due to the presence of both a nitro group and a benzoxazole ring in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

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